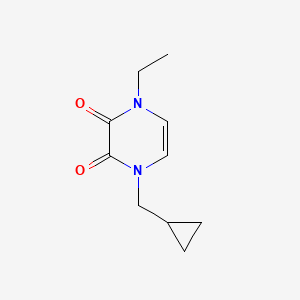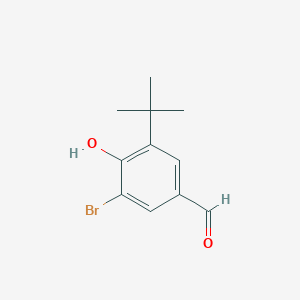
3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde
Overview
Description
3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde is a brominated aromatic aldehyde with tert-butyl and hydroxy substituents. It is related to compounds that have been synthesized for various applications, including the development of antiarthritic drugs and the synthesis of lipoxin analogues . The presence of bromine and hydroxy groups on the benzaldehyde core structure makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of tert-butyl-hydroxylated benzaldehydes has been achieved through a short synthesis route starting from 2-tert-butyl-p-cresol, using the HBr-DMSO system as an effective oxidant. This method provides an overall yield of 45% for the four-step process, which is significant for the synthesis of complex molecules like the antiarthritic drug candidate S-2474 . Additionally, palladium-catalyzed Heck-type coupling reactions have been employed to synthesize dihydroxyalkenyl benzaldehydes, which are precursors to lipoxin analogues .
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes can be complex, with the possibility of forming different isomers during the bromination process. For instance, bromination of 3-hydroxybenzaldehyde can yield both 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, with the latter being confirmed by X-ray crystallographic analysis . A new polymorph of 2-bromo-5-hydroxybenzaldehyde has also been reported, which features significant deviation of the bromine atom from the plane of the benzene ring and a twisted aldehyde group .
Chemical Reactions Analysis
Brominated benzaldehydes can undergo various chemical reactions due to their functional groups. For example, 3,5-di-tert-butyl-4-hydroxybenzoic acid was synthesized from a related benzaldehyde compound through oxidation with Jones reagent . The bromination of hydroxybenzaldehydes has been investigated, leading to the synthesis of compounds like 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde under optimized conditions . The electrochemical oxidation of related compounds, such as 4-tert-butylcatechol and 3,4-dihydroxybenzaldehyde, has been studied, revealing reactions like methoxylation and dimerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its functional groups. The presence of the tert-butyl group can increase steric hindrance, affecting reactivity and solubility. The bromine atom is a reactive site for further chemical reactions, such as Suzuki-type coupling, which is facilitated by the introduction of a halogen . The hydroxy group contributes to the compound's ability to form hydrogen bonds, which can affect its melting point, boiling point, and solubility in various solvents.
Scientific Research Applications
Synthesis Processes
Synthesis Methodology : Research shows that 3-tert-butyl-2-hydroxybenzaldehyde can be synthesized from 2-(tert-butyl)phenol, magnesium scraps, and paraformaldehyde in methanol through formylation. Then, 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde is synthesized from bromine and 3-tert-butyl-2-hydroxybenzaldehyde, under optimal conditions involving ethyl alcohol as a solvent and specific temperature and reaction time settings (Du Longchao, 2013).
Catalytic Applications in Organic Synthesis : This compound is utilized in the Suzuki cross-coupling reaction, catalyzed by various palladium complexes, to synthesize 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde. The process explores different catalysts, bases, and solvents, achieving a high yield and easy product separation (Biyu Wang et al., 2014).
Gas Chromatographic Analysis : Gas chromatography has been employed for the separation and determination of 3-bromo-4-hydroxybenzaldehyde, demonstrating the method's simplicity, speed, accuracy, and precision (Shi Jie, 2000).
Chemical Properties and Reactions
Bromination Process and Derivative Formation : Bromination of 3-hydroxybenzaldehyde can produce 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, contrary to some literature reports. This result provides insights into the bromination process of similar compounds (W. V. Otterlo et al., 2004).
Use in Coordination Chemistry : The compound is utilized in synthesizing new copper(II) complexes with thioether-substituted salcyen and salcyan derivatives. These complexes show distinct voltammetric ligand-based oxidations, indicating potential applications in electrochemical processes (I. Sylvestre et al., 2005).
Application in Nanocatalysis : A Schiff base ligand derived from 5-bromo-2-hydroxybenzaldehyde has been synthesized and used to create a dioxomolybdenum(VI) complex. This complex, when adsorbed on silica-coated magnetite nanoparticles, forms an eco-friendly, efficient, and recyclable nanocatalyst for the oxidation of alkenes (S. Rayati et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various biological targets, such as enzymes or receptors, and modulate their activity .
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including free radical reactions . These reactions can lead to changes in cellular processes and potentially affect downstream pathways .
Result of Action
It’s known that the derivatives of similar compounds possess equipotent anti-inflammatory activities to indomethacin , suggesting potential anti-inflammatory effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .
properties
IUPAC Name |
3-bromo-5-tert-butyl-4-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)5-9(12)10(8)14/h4-6,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZBIKFXFGEUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)C=O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2506341.png)

![3-{3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine-7-carbonyl}-5-methyl-1,2-thiazole](/img/structure/B2506343.png)
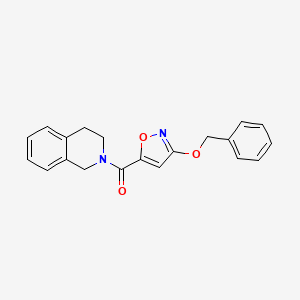
![1-[4-[4-(4-Methylpyrimidin-2-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2506348.png)
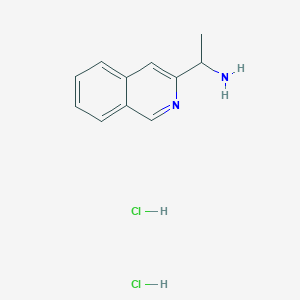
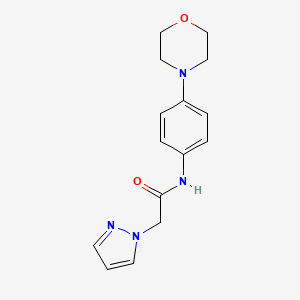
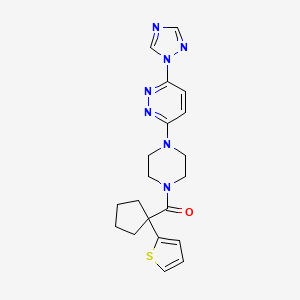
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)
![2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2506357.png)


![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2506361.png)
